molecular formula C13H29N B1593150 Tridecylamine, branched and linear CAS No. 86089-17-0

Tridecylamine, branched and linear

Cat. No.: B1593150
CAS No.: 86089-17-0
M. Wt: 199.38 g/mol
InChI Key: KFBNTNYCQVDLBK-UHFFFAOYSA-N
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Description

Tridecylamine, branched and linear, is a long chain lipophilic monoalkylamine . It is a versatile intermediate used in the production of a wide variety of chemicals, such as agricultural chemicals, oil additives, emulsifiers, flotation agents, and pigments . It is a pale yellow liquid, miscible with water, and is a mixed product of linear and branched isomers .


Molecular Structure Analysis

The this compound molecule contains a total of 42 bonds. There are 13 non-H bonds, 10 rotatable bonds, and 1 primary amine (aliphatic) . The molecule contains a total of 43 atoms: 29 Hydrogen atoms, 13 Carbon atoms, and 1 Nitrogen atom .


Physical and Chemical Properties Analysis

This compound, is a pale yellow liquid . It has a boiling point of 248—255°C and a density of 0.818 kg/l at 20°C . It is miscible with water .

Scientific Research Applications

  • Mixing Properties with Alkanes : Research by Couchon et al. (1978) investigated the heats and free energies of mixing tridodecylamine with various alkanes. This study is significant for understanding the thermodynamic properties of tridodecylamine in different solvent environments (Couchon, Nguyen Thi Hong, & Delmas, 1978).

  • Polyethylene Branching Analysis : A study by Qiu et al. (2006) focused on the effect of branching on the phase transitions, crystal structure, and morphology of linear polyethylenes. The implications for materials science, particularly in the context of polymers, are significant (Qiu, Sworen, Pyda, Nowak-Pyda, Habenschuss, Wagener, & Wunderlich, 2006).

  • Electroluminescent Properties in Oligofluorene : Yang et al. (2008) developed a novel X-branched oligofluorene, demonstrating enhanced thermal and electrochemical stabilities and improved electroluminescent properties compared to its linear counterpart. This research is crucial for advancements in organic light-emitting diodes (OLEDs) technology (Yang, Zhang, Sun, Xiong, Xia, Cao, & Li, 2008).

  • Gold(I) Cyanide Extraction : Caravaca et al. (1996) studied the extraction of gold(I) from cyanide solutions using tridecylamine. This research is vital for understanding the applications of tridecylamine in metal extraction and hydrometallurgy (Caravaca, Alguacil, Sastre, & Martinez, 1996).

  • the toxicity and safety profiles of substances with similar chemical structures to tridecylamine (Loveless, Finlay, Everds, Frame, Gillies, O'Connor, Powley, & Kennedy, 2006).
  • Excited-State Properties of Triazines : Liu et al. (2012) investigated the excited-state properties of multibranched triarylamine end-capped triazines. This study is important for the development of materials with specific electronic and optical properties, particularly in the field of photophysics (Liu, Tang, Zhang, Pan, Hua, Li, & Chou, 2012).

  • Gold(I) Extraction Mechanism : Another study by Caravaca et al. (1996) explored the extraction mechanism of gold(I) from cyanide solutions using primary amines, including tridecylamine. This research adds valuable insights into the selective extraction processes in metallurgy and mining (Caravaca, Alguacil, & Sastre, 1996).

  • Branched Poly(δ-valerolactone)s Synthesis : Ren et al. (2016) conducted a comparative study between comb and linear analogues of highly branched poly(δ-valerolactone)s. This research is relevant in polymer chemistry for the design and synthesis of branched polymers with specific properties (Ren, Wei, Wu, Bian, Leng, Zhou, & Li, 2016).

  • Photovoltaic Materials with Triarylamine : Ning and Tian (2009) described the use of triarylamine in photovoltaic materials, highlighting its role in enhancing the efficiency of solar cells. This research is crucial for the advancement of renewable energy technologies (Ning & Tian, 2009).

  • Optical Limiting Properties of Triazines : Wang et al. (2017) studied the optical limiting properties of compounds based on 1,3,5-triazine. This research contributes to the development of materials with specific optical characteristics, which can be utilized in various technological applications (Wang, Li, Yin, Jiang, Wang, Liu, & Hua, 2017).

Properties

IUPAC Name

8-ethylundecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-10-13(4-2)11-8-6-5-7-9-12-14/h13H,3-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBNTNYCQVDLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872302
Record name 8-Ethylundecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86089-17-0
Record name Tridecylamine, branched and linear
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086089170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tridecylamine, branched and linear
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.081.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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